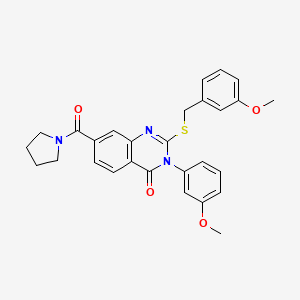

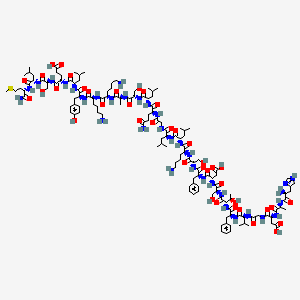

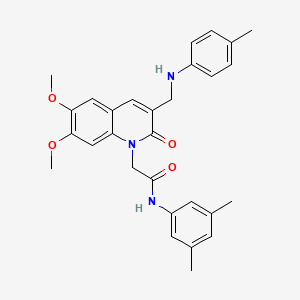

![molecular formula C11H11FN4O2 B2554361 4-[5-(4-Fluorophenyl)-2h-tetrazol-2-yl]butanoic acid CAS No. 384859-48-7](/img/structure/B2554361.png)

4-[5-(4-Fluorophenyl)-2h-tetrazol-2-yl]butanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related tetrazole compounds involves the reaction of mercaptotetrazoles with halogenated butanones. For instance, the synthesis of 1-substituted 4-(5-tetrazolyl)thio-1-butanones, which share a similar tetrazole moiety to our compound of interest, was achieved by reacting 5-mercaptotetrazoles with 4-halogeno-1-butanones . This suggests that a similar approach could potentially be used to synthesize 4-[5-(4-Fluorophenyl)-2h-tetrazol-2-yl]butanoic acid by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

While the molecular structure of 4-[5-(4-Fluorophenyl)-2h-tetrazol-2-yl]butanoic acid is not analyzed in the provided papers, the structure-activity relationships of similar tetrazole compounds are discussed . The presence of the tetrazole ring is a common feature in these molecules, which is known to contribute to biological activity, such as antiulcer effects.

Chemical Reactions Analysis

The papers do not directly address the chemical reactions of 4-[5-(4-Fluorophenyl)-2h-tetrazol-2-yl]butanoic acid. However, they do provide insights into the reactivity of related compounds. For example, the oxidation kinetics of 4-oxo-4-phenyl butanoic acid by benzimidazolium fluorochromate in the presence of oxalic acid has been studied, indicating that the reaction is catalyzed by H+ ions and is sensitive to the solvent composition . This information could be relevant when considering the reactivity of the fluorophenyl group in the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-[5-(4-Fluorophenyl)-2h-tetrazol-2-yl]butanoic acid are not detailed in the provided papers. However, the papers do discuss the properties of structurally related compounds. For example, 4-chloro-2-fluoro-5-nitrobenzoic acid is described as a multireactive building block for heterocyclic synthesis, which suggests that the fluorophenyl group in our compound may also confer reactivity that could be exploited in synthetic applications .

Relevant Case Studies

No specific case studies involving 4-[5-(4-Fluorophenyl)-2h-tetrazol-2-yl]butanoic acid are mentioned in the provided papers. However, the papers do include case studies of related compounds, such as the use of 4-chloro-2-fluoro-5-nitrobenzoic acid in solid-phase synthesis to create various heterocyclic scaffolds, which are important in drug discovery . This indicates that the compound of interest may also have potential applications in the development of new pharmaceuticals.

Mecanismo De Acción

While the exact mechanism of action for this compound is not specified, it’s worth noting that compounds with similar structures, such as 4-Fluorophenibut (also known as β-(4-fluorophenyl)-γ-aminobutyric acid or β-(4-fluorophenyl)-GABA), are GABA B receptor agonists . They are selective for the GABA B receptor over the GABA A receptor .

Propiedades

IUPAC Name |

4-[5-(4-fluorophenyl)tetrazol-2-yl]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN4O2/c12-9-5-3-8(4-6-9)11-13-15-16(14-11)7-1-2-10(17)18/h3-6H,1-2,7H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWCJMBUMFWOOPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN(N=N2)CCCC(=O)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[5-(4-Fluorophenyl)-2h-tetrazol-2-yl]butanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

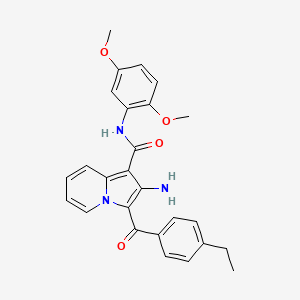

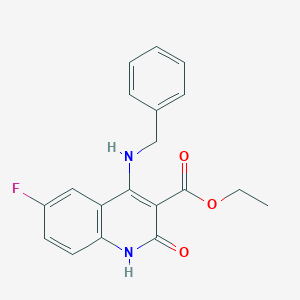

![N-cyclopropyl-3,4,5,7,8,9-hexahydro-2H-cyclopenta[h][1]benzoxepin-5-amine](/img/structure/B2554278.png)

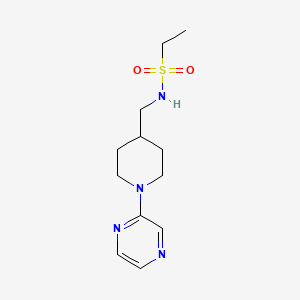

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)propionamide](/img/structure/B2554279.png)

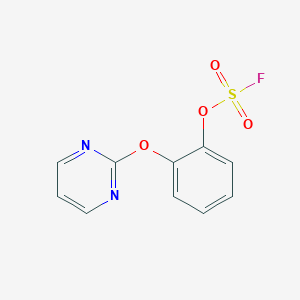

![1-([2,4'-Bipyridin]-4-ylmethyl)-3-phenethylurea](/img/structure/B2554281.png)

![2-Chloro-N-[(4-cyclopropyl-2-methylpyrazol-3-yl)methyl]-N-(3-methylphenyl)acetamide](/img/structure/B2554283.png)